molecular formula C19H21NO5S B6052920 ETHYL 2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE

ETHYL 2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE

Cat. No.: B6052920
M. Wt: 375.4 g/mol
InChI Key: BETJCXXECOVNHR-BQYQJAHWSA-N
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Description

ETHYL 2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE is a complex organic compound that features a unique combination of furan, thieno, and pyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include furan derivatives, ethyl acetoacetate, and thiophene derivatives. The key steps in the synthesis may involve:

    Condensation Reactions: Combining furan derivatives with ethyl acetoacetate under acidic or basic conditions to form intermediate compounds.

    Cyclization Reactions: Using cyclization agents to form the thieno[2,3-c]pyran ring system.

    Amidation Reactions: Introducing the enamido group through amidation reactions using appropriate amines and coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The double bonds in the compound can be reduced to form saturated derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thieno rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction may yield saturated derivatives.

Scientific Research Applications

ETHYL 2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique ring structure and functional groups.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of ETHYL 2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3-(FURAN-2-YL)PROPIONATE: A simpler furan derivative with similar functional groups.

    2-ETHYL FURAN: A furan derivative with an ethyl group at the 2-position.

    ETHYL 3-(2-FURYL)PROPANOATE: Another furan derivative with a propanoate group.

Properties

IUPAC Name

ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-4-23-18(22)16-13-10-19(2,3)25-11-14(13)26-17(16)20-15(21)8-7-12-6-5-9-24-12/h5-9H,4,10-11H2,1-3H3,(H,20,21)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETJCXXECOVNHR-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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